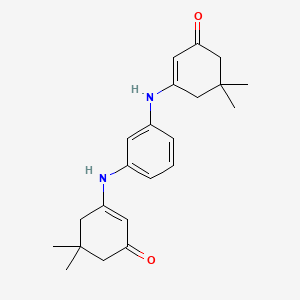

3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Descripción

Propiedades

IUPAC Name |

3-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-6-5-7-16(8-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXLNHJMJYARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)NC3=CC(=O)CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS: 106518-84-7)

- Molecular Formula: C₁₄H₁₅BrNO

- Molar Mass : 293.18 g/mol

- The bromine substituent also raises lipophilicity (logP) compared to the target compound, which could influence membrane permeability in biological systems .

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one

- Molecular Formula : C₁₄H₁₆N₃O₃ (hydrated form)

- Molar Mass : ~298.3 g/mol

- Key Features: The nitro group on the aniline ring introduces strong electron-withdrawing effects, increasing the acidity of the adjacent amino group (pKa ~4–5). This enhances hydrogen-bonding capacity, as evidenced by its crystalline network stabilized by N–H···O and C–H···O interactions .

5,5-Dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one (CAS: 337928-39-9)

- Molecular Formula: C₂₂H₂₃NO₂

- Molar Mass : 333.43 g/mol

- Key Features: The ethenyl-phenoxy linkage extends conjugation, shifting UV-Vis absorption maxima (~350–400 nm) compared to the target compound. This structural feature is relevant for optoelectronic applications .

Conformational and Crystallographic Differences

- Cyclohexenone Ring Puckering: In 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one, the cyclohexenone ring adopts an envelope conformation with puckering parameters Q = 0.443–0.448 Å, θ = 51.6–126.3°, and φ = 122.2–295.3° . The target compound likely exhibits similar puckering due to steric constraints from the 5,5-dimethyl groups, but the absence of nitro substituents may reduce ring distortion.

- Hydrogen-Bonding Networks: The nitro-substituted analog forms a 3D network via N–H···O and C–H···O bonds, with aromatic π-stacking (centroid distances: 3.498–3.663 Å) .

Physicochemical Properties

| Compound | Melting Point (K) | logP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|

| Target Compound (CAS 78431-56-8) | Not reported | ~3.5 | Moderate in DMSO, ethanol |

| 3-[(4-Bromophenyl)amino] analog | ~423 | ~4.2 | Low in water; high in DCM |

| Nitro-substituted analog | 481 | ~2.8 | Low in ethanol; high in DMF |

| Phenoxy-ethenyl analog (CAS 337928-39-9) | Not reported | ~3.9 | High in THF, chloroform |

Research Implications

- Material Science: The phenoxy-ethenyl analog’s extended conjugation makes it a candidate for organic semiconductors or dye-sensitized solar cells .

Q & A

Q. What safety protocols are essential for handling this compound in vivo studies?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., and ). Use PPE (nitrile gloves, lab coat) and work in a fume hood. For in vivo dosing, conduct acute toxicity screening (OECD 423) and monitor for CNS effects, as cyclohexenone derivatives in have shown neuroactive potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.